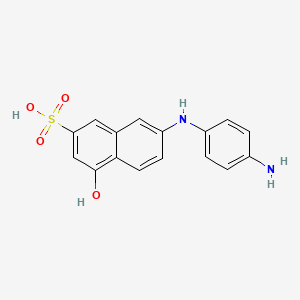
7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid is a chemical compound with the molecular formula C16H13N2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonic acid group attached to a naphthalene ring, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid typically involves the reaction of 4-aminophenylamine with 4-hydroxy-2-naphthalenesulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in batch or continuous reactors. The process includes the purification of the product through crystallization or other separation techniques to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted naphthalene derivatives. These products have significant applications in various fields, including dye synthesis and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent for microscopy.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the naphthalene ring allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments, making it effective in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Para-phenylenediamine (PPD): A commonly used chemical in hair dyes with similar amino group functionality.
Quinoline derivatives: Compounds with a similar naphthalene ring structure and diverse applications in medicinal chemistry
Uniqueness
7-Amino-(4-aminophenyl)-4-hydroxynaphthalene-2-sulphonic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
71412-07-2 |
|---|---|
Molekularformel |
C16H14N2O4S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H14N2O4S/c17-11-1-3-12(4-2-11)18-13-5-6-15-10(7-13)8-14(9-16(15)19)23(20,21)22/h1-9,18-19H,17H2,(H,20,21,22) |
InChI-Schlüssel |
ONLXYPUSSBYREN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















